molecular formula C8H15Br B2987232 (4-Bromo-2-methylbutan-2-yl)cyclopropane CAS No. 1909313-64-9

(4-Bromo-2-methylbutan-2-yl)cyclopropane

Cat. No. B2987232
CAS RN: 1909313-64-9
M. Wt: 191.112
InChI Key: FOKXAOMFVQPXRT-UHFFFAOYSA-N
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Description

“(4-Bromo-2-methylbutan-2-yl)cyclopropane” is a chemical compound with the CAS Number: 1909313-64-9 . It has a molecular weight of 191.11 .


Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI Code is 1S/C8H15Br/c1-8(2,5-6-9)7-3-4-7/h7H,3-6H2,1-2H3 . This indicates that the compound consists of a cyclopropane ring attached to a 4-bromo-2-methylbutan-2-yl group.

Scientific Research Applications

Palladium-Catalyzed Ring Enlargement

Methylenecyclopropanes, which share structural similarity with "(4-Bromo-2-methylbutan-2-yl)cyclopropane," can be converted to cyclobutenes under the catalysis of palladium acetate. This reaction demonstrates the utility of cyclopropane derivatives in synthesizing more complex cyclic structures through ring enlargement processes (Shi et al., 2006).

Synthesis of Bicyclopropyl Derivatives

The synthesis of various 1-cyclopropylcyclopropane derivatives illustrates the versatility of cyclopropane derivatives in constructing complex molecular architectures. These compounds are prepared through reactions involving bromine/lithium exchange, highlighting the potential of cyclopropane derivatives in organic synthesis (Meijere et al., 2010).

Bioactive Cyclopropane Derivatives

The study on bromophenol derivatives with a cyclopropyl moiety reveals the biological relevance of cyclopropane derivatives. These compounds exhibit inhibitory activities against enzymes like carbonic anhydrase and acetylcholinesterase, suggesting their potential in treating diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).

Tetraphosphine–Palladium-Catalyzed Synthesis of Enynes

The use of cyclopropane derivatives in palladium-catalyzed reactions to synthesize enynes demonstrates the compounds' utility in forming carbon-carbon bonds. This process highlights the role of cyclopropane derivatives in facilitating complex organic syntheses (Feuerstein et al., 2006).

Nickel-Catalyzed Rearrangements

Cyclopropylen-ynes undergo nickel-catalyzed rearrangements to form heterocycles. The selectivity of this reaction in producing cyclopentane or cycloheptene-based products underscores the cyclopropane derivatives' role in synthesizing diverse cyclic compounds (Zuo & Louie, 2005).

Safety and Hazards

The specific safety and hazard information for “(4-Bromo-2-methylbutan-2-yl)cyclopropane” is not provided in the search results. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(4-bromo-2-methylbutan-2-yl)cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c1-8(2,5-6-9)7-3-4-7/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKXAOMFVQPXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCBr)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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